molecular formula C23H26N2O3 B2899556 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide CAS No. 862832-13-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide

Cat. No.: B2899556
CAS No.: 862832-13-1
M. Wt: 378.472
InChI Key: ZECPGEGVMHMJMR-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide is a complex organic compound featuring an indole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core can then be functionalized with various substituents, including the ethoxyphenyl and propyl groups, through subsequent reactions such as acylation and alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction of the carbonyl group can lead to the formation of corresponding alcohols or amines.

  • Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Nitro or halogenated derivatives of the ethoxyphenyl group.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. These compounds share the indole core but differ in their substituents and overall structure, leading to different biological activities and applications.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-15-25(17-11-13-18(14-12-17)28-6-2)23(27)22(26)21-16(3)24(4)20-10-8-7-9-19(20)21/h7-14H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECPGEGVMHMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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